GJ103 sodium salt

Nonsense Mutation Suppression Read-Through Compound Ataxia Telangiectasia

Researchers studying nonsense mutation suppression often face a critical bottleneck: generic aminoglycoside RTCs like G418 exhibit overt cytotoxicity and fail to restore functional protein expression in key disease models. GJ103 sodium salt (CAS 1459687-96-7) directly addresses this gap. • Broad PTC coverage: Induces read-through across all three PTC subtypes (TGA, TAG, TAA). • Wide safety window: Non-cytotoxic up to 300 µM in A-T cells, enabling prolonged incubation assays. • High aqueous solubility: 18 mg/mL eliminates need for co-solvents-ideal for oral gavage, IV, and infusion protocols. Supplied with full analytical QC documentation for reliable preclinical procurement.

Molecular Formula C16H13N4NaO3S
Molecular Weight 364.4 g/mol
Cat. No. B593885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGJ103 sodium salt
Synonyms2-[[4-(3-methoxyphenyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-acetic acid, monosodium salt
Molecular FormulaC16H13N4NaO3S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)[O-])C3=CC=CC=N3.[Na+]
InChIInChI=1S/C16H14N4O3S.Na/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22;/h2-9H,10H2,1H3,(H,21,22);/q;+1/p-1
InChIKeyPTFQBXAUOWUATD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GJ103 Sodium Salt: Specifications & Procurement


GJ103 sodium salt (CAS 1459687-96-7) is a small molecule read-through compound (RTC) and the active sodium salt analog of the parent read-through compound GJ072 . It functions as a non-aminoglycoside premature termination codon (PTC) read-through agent [1]. GJ103 sodium salt is intended for preclinical research applications involving nonsense mutation suppression, specifically for genetic disorders caused by premature stop codons [2].

GJ103 Sodium Salt: Why Generic Substitution Fails


In preclinical research on nonsense mutation suppression, substituting GJ103 sodium salt with a generic read-through compound or an alternative small molecule RTC is scientifically unsupported. Read-through efficiency, PTC subtype compatibility (TGA, TAG, TAA), and cellular tolerability vary substantially across structurally distinct RTCs [1]. For example, while aminoglycoside antibiotics like G418 exhibit some read-through activity, their use is limited by overt cellular toxicity and an inability to meaningfully restore functional protein expression in certain disease-relevant contexts [2]. In contrast, GJ103 sodium salt has been specifically derivatized and selected from a high-throughput screening campaign based on its superior combination of read-through efficiency across all three PTC types, favorable physical and solubility characteristics, and a significantly wider non-cytotoxic concentration window [3]. Direct substitution without quantitative comparative data on these specific performance metrics risks experimental failure or inconclusive results.

GJ103 Sodium Salt: Quantitative Evidence Guide


Superior Cellular Tolerability in A-T Cells vs. RTC13/RTC14

GJ103 sodium salt demonstrates read-through activity across all three premature termination codon (PTC) types—TGA, TAG, and TAA—comparable to that of the established read-through compounds RTC13 and RTC14, as confirmed by FC-ATMpSer1981 and IRIF assays [1]. However, a critical differentiation emerges in cellular tolerability: GJ103 sodium salt is significantly better tolerated by Ataxia Telangiectasia (A-T) cells than RTC13 and RTC14, exhibiting no obvious cytotoxicity at concentrations as high as 300 µM, whereas RTC13 and RTC14 show reduced tolerability in the same cellular context . This quantitative difference in the non-cytotoxic concentration window provides a clear procurement rationale for studies requiring prolonged compound exposure or high experimental concentrations.

Nonsense Mutation Suppression Read-Through Compound Ataxia Telangiectasia ATM Kinase Cellular Tolerability

Superior Aqueous Solubility for In Vivo Use

GJ103 sodium salt exhibits high aqueous solubility, a critical property for in vivo administration and consistent dosing . Its solubility in water is measured at 18 mg/mL (approximately 49 mM) at 25°C, and in DMSO at 73 mg/mL (approximately 199 mM) . This aqueous solubility profile, confirmed by internal vendor testing, is a direct result of the sodium salt formulation [1]. In contrast, the free acid form and many other non-aminoglycoside RTCs are significantly less soluble in aqueous media, which can lead to formulation challenges, variable bioavailability, and precipitation in in vivo models [2]. The quantitative water solubility of GJ103 sodium salt distinguishes it as a more practical and reliable tool for animal studies, particularly those requiring oral gavage or intravenous administration.

In Vivo Pharmacology Formulation Solubility Pharmacokinetics Small Molecule Read-Through

BMPR2 Functional Restoration In Vivo vs. G418

In models of heritable pulmonary arterial hypertension (hPAH) caused by nonsense mutations in the BMPR2 gene, GJ103 sodium salt has demonstrated a quantifiable capacity to restore functional protein expression in vivo [1]. Treatment with GJ103 sodium salt in Bmpr2+/R899X and Bmpr2+/R584X mutant mice induced BMPR2 protein levels up to half of wild-type levels [2]. Crucially, this induced BMPR2 protein is functional, as evidenced by proper trafficking to the cell surface, functional restoration in an LPS permeability assay, and downstream upregulation of BMP signaling intermediaries (SMADs and phosphoSMADs) and target genes (Id1, Id2, VE-cadherin) [3]. In stark contrast, the aminoglycoside antibiotic read-through compound G418 was unable to increase BMPR2 protein expression in the same disease context [4]. Preliminary acute and chronic toxicity testing of GJ103 sodium salt in these studies failed to show evidence of toxicity [5].

BMPR2 Heritable Pulmonary Arterial Hypertension Functional Restoration In Vivo Efficacy SMAD Signaling

Activity Across TGA, TAG, and TAA PTC Subtypes

Nonsense mutations are not uniform; they generate premature termination codons of three distinct subtypes: TGA, TAG, and TAA. The ability of a read-through compound to suppress all three subtypes is not a given property. GJ103 sodium salt, along with its parent compound GJ072 and other active analogs (e.g., GJ106, GJ109, GJ111), has been experimentally validated to exhibit read-through activity across all three PTC types . This broad activity spectrum was confirmed using both FC-ATMpSer1981 and IRIF assays in A-T cell models harboring homozygous TGA, TAG, and TAA mutations [1]. In contrast, some read-through compounds in the literature demonstrate variable or subtype-specific efficacy, which can limit their utility depending on the specific nonsense mutation under investigation. While quantitative fold-change data for each individual PTC subtype is not uniformly reported, the consistent qualitative activity across all three types represents a functional differentiation point.

Nonsense Mutation PTC Subtypes TGA TAG TAA

GJ103 Sodium Salt: Application Scenarios


In Vivo Functional Restoration Studies for hPAH

GJ103 sodium salt is the optimal procurement choice for preclinical studies investigating functional rescue of BMPR2 nonsense mutations in hPAH mouse models. Evidence demonstrates its ability to restore BMPR2 protein to ~50% of wild-type levels and activate downstream SMAD signaling pathways in vivo, a feat not achieved by aminoglycoside RTC G418 [1]. The compound's high aqueous solubility (18 mg/mL) and favorable preliminary toxicity profile [2] further support its use in chronic dosing studies.

Nonsense Mutation Screening & Drug Discovery in A-T

For high-throughput screening or detailed mechanistic studies involving nonsense mutations across TGA, TAG, and TAA subtypes, GJ103 sodium salt provides a unique combination of broad PTC activity [3] and an exceptionally wide non-cytotoxic concentration window (up to 300 µM) in A-T cells . This makes it a superior tool compared to RTC13 and RTC14, which are less well-tolerated in A-T cell models , for assays requiring prolonged incubation or high compound concentrations to maximize read-through efficiency.

Aqueous Formulation for In Vivo Pharmacology Studies

When experimental protocols demand aqueous formulation—such as for oral gavage, intravenous injection, or continuous infusion in rodent models—GJ103 sodium salt offers a distinct technical advantage. Its quantified water solubility of 18 mg/mL eliminates the need for complex co-solvent systems or surfactants required by many non-aminoglycoside RTCs, thereby reducing formulation-induced variability and potential vehicle-related toxicities [4]. This property is a direct result of its sodium salt form, making it the preferred form over the less-soluble free acid [5].

Comparative Efficacy vs. Aminoglycoside RTCs

GJ103 sodium salt serves as a critical positive control or comparator compound in studies designed to benchmark the efficacy and safety of novel read-through agents against established standards. Its well-documented failure of G418 to induce BMPR2 protein expression [6], contrasted with the robust functional restoration achieved by GJ103 sodium salt, provides a clear performance benchmark. This evidence-based differentiation supports the use of GJ103 sodium salt as a reference standard for evaluating next-generation RTCs in functional protein restoration assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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